molecular formula C4H7NaO4S2 B13159964 Sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide

Sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide

Cat. No.: B13159964
M. Wt: 206.2 g/mol
InChI Key: VJUTXJBQUNYRIE-UHFFFAOYSA-M
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Description

Sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate: is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate typically involves the reaction of thiolane derivatives with oxidizing agents. One common method is the oxidation of thiolane-3-sulfonic acid using hydrogen peroxide or other suitable oxidizing agents under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or other purification techniques .

Industrial Production Methods: In an industrial setting, the production of sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically obtained in a solid form and may be further processed to meet specific purity requirements .

Chemical Reactions Analysis

Types of Reactions: Sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison: Sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate is unique due to its specific sulfonate group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C4H7NaO4S2

Molecular Weight

206.2 g/mol

IUPAC Name

sodium;1,1-dioxothiolane-3-sulfinate

InChI

InChI=1S/C4H8O4S2.Na/c5-9(6)4-1-2-10(7,8)3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1

InChI Key

VJUTXJBQUNYRIE-UHFFFAOYSA-M

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)[O-].[Na+]

Origin of Product

United States

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